![molecular formula C24H26N4O5S B15142737 (4S)-N-(3H-indazol-4-yl)-3-[1-(4-methoxyphenyl)cyclopentyl]carbonyl-1,1-bis(oxidanylidene)-1,3-thiazolidine-4-carboxamide](/img/structure/B15142737.png)
(4S)-N-(3H-indazol-4-yl)-3-[1-(4-methoxyphenyl)cyclopentyl]carbonyl-1,1-bis(oxidanylidene)-1,3-thiazolidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DS17701585 is a highly selective, orally active inhibitor of EP300 and CBP, which are histone acetyltransferases. This compound has shown significant potential in cancer research due to its ability to inhibit key molecular targets involved in cancer progression .
Méthodes De Préparation
The synthesis of DS17701585 involves scaffold hopping and structure-based optimization of a high-throughput screening hit. The compound is synthesized through a series of chemical reactions that include the formation of a 1,4-oxazepane ring . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. Industrial production methods for DS17701585 are also not widely available, as the compound is primarily used for research purposes .
Analyse Des Réactions Chimiques
DS17701585 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the compound to enhance its activity and stability.
Substitution Reactions:
Major Products: The primary products formed from these reactions are derivatives of DS17701585 with modified functional groups that may exhibit enhanced biological activity
Applications De Recherche Scientifique
DS17701585 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of EP300 and CBP, which play crucial roles in cancer cell proliferation and survival.
Epigenetics: The compound is used to investigate the role of histone acetyltransferases in gene expression and chromatin remodeling.
Drug Development: DS17701585 serves as a lead compound for developing new anticancer drugs targeting EP300 and CBP.
Biological Studies: It is used in various biological assays to understand its effects on different cellular pathways and molecular targets
Mécanisme D'action
DS17701585 exerts its effects by selectively inhibiting EP300 and CBP, which are histone acetyltransferases involved in post-translational modification of histones. By inhibiting these enzymes, DS17701585 reduces the acetylation of histones, leading to altered gene expression and suppression of cancer cell growth. The compound also inhibits the expression of SOX2, a transcription factor involved in cancer progression .
Comparaison Avec Des Composés Similaires
DS17701585 is unique due to its high selectivity and oral activity. Similar compounds include:
- Perphenazine-d 8 dihydrochloride
- BL-1020 mesylate
- Spinacetin
- Zotepine
- Emedastine difumarate
- Cipralisant (enantiomer)
- Doxepin-d 3 hydrochloride
- A-317920
- Alcaftadine (Standard)
- ST-1006
- Chlorphenoxamine
- Mizolastine (Standard)
- Clemastine-d 5 fumarate
- H3 receptor-MO-1
- Azelastine hydrochloride (Standard)
- Izuforant
- ABT-239
- Fexofenadine
- Bepotastine besilate (Standard)
- Roxatidine (Standard)
- Ketotifen fumarate
- S 38093
- Roxatidine
- Histamine phosphate
- Ciproxifan maleate
- LML134
- H4R antagonist 3
- Olopatadine-d 3 hydrochloride .
These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic profiles.
Propriétés
Formule moléculaire |
C24H26N4O5S |
|---|---|
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
(4S)-N-(1H-indazol-4-yl)-3-[1-(4-methoxyphenyl)cyclopentanecarbonyl]-1,1-dioxo-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C24H26N4O5S/c1-33-17-9-7-16(8-10-17)24(11-2-3-12-24)23(30)28-15-34(31,32)14-21(28)22(29)26-19-5-4-6-20-18(19)13-25-27-20/h4-10,13,21H,2-3,11-12,14-15H2,1H3,(H,25,27)(H,26,29)/t21-/m1/s1 |
Clé InChI |
VWZAAFMUYDNGED-OAQYLSRUSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CS(=O)(=O)C[C@@H]3C(=O)NC4=CC=CC5=C4C=NN5 |
SMILES canonique |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CS(=O)(=O)CC3C(=O)NC4=CC=CC5=C4C=NN5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



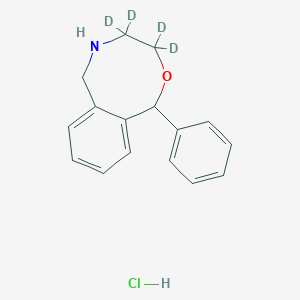
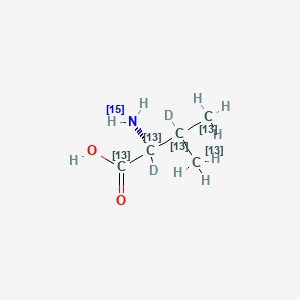
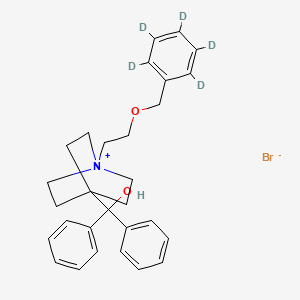

![(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-imidazo[4,5-c]pyridin-5-yl)methanone](/img/structure/B15142703.png)
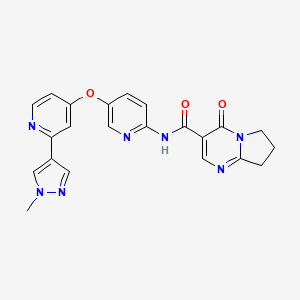
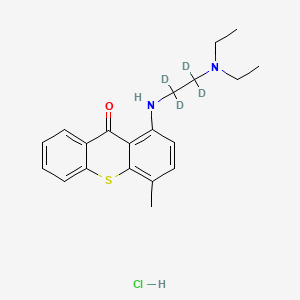


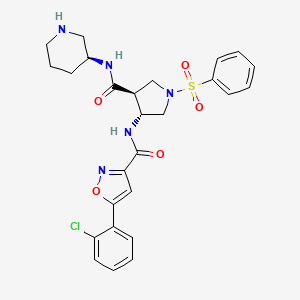

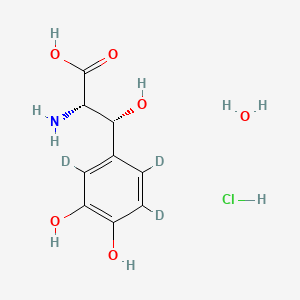
![(2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one](/img/structure/B15142773.png)
